N-(2-METHOXY-5-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

Description

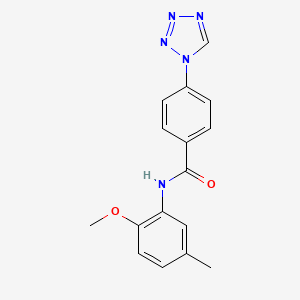

N-(2-Methoxy-5-Methylphenyl)-4-(1H-1,2,3,4-Tetrazol-1-yl)Benzamide is a synthetic benzamide derivative featuring a 2-methoxy-5-methylphenyl group linked via an amide bond to a benzamide core substituted with a 1H-tetrazole ring. The tetrazole moiety is a nitrogen-rich heterocycle known for its bioisosteric properties, often mimicking carboxylic acids in drug design to enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-11-3-8-15(23-2)14(9-11)18-16(22)12-4-6-13(7-5-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAWKWDXUNYERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:

Formation of the Benzamide Core: This can be achieved by reacting 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminotetrazole to yield the benzamide.

Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an azide and a nitrile compound, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a hydroxylated or carbonylated derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential use as a pharmacological agent due to its structural similarity to known drugs.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a physiological response. The tetrazole ring, in particular, is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Thiazole Moieties

Triazole- and thiazole-containing benzamide derivatives exhibit notable anticancer activity. For example:

Key Differences :

- The tetrazole ring in the target compound may offer superior metabolic stability compared to triazoles due to its aromaticity and resistance to enzymatic degradation.

- Thiazole-containing analogs (e.g., 5-methyl-1-(4-phenylthiazol-2-yl)-1H-triazole-4-carboxylic acid) show melanoma-specific activity (GP = 44.78–62.25% against LOX IMVI cells) , suggesting that the heterocycle’s electronic properties influence target selectivity.

Table 1: Antiproliferative Activity of Selected Analogs

Pyrazole- and Naphthyridine-Substituted Benzamides

The compound 2-Methoxy-N-(4-(1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]-1H-pyrazol-4-yl)phenyl)benzamide () shares a benzamide backbone but differs in substituents:

Comparison with Target Compound :

- The trifluoromethyl group in the analog could confer higher metabolic stability but may increase toxicity risks .

Biological Activity

N-(2-Methoxy-5-methylphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS No. 124937-85-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O2. The compound features a methoxy group and a tetrazole ring, which are known to enhance biological activity.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 3.1 | Selective |

| HCT116 | 3.7 | Moderate |

| HEK 293 | 5.3 | Moderate |

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .

Glycosidase Inhibition

The compound has also been evaluated for its ability to inhibit glycosidase enzymes, which play crucial roles in various metabolic processes and disease states such as diabetes and viral infections. The inhibition potency ranged from 74.7 to 870 µM against a panel of glycosidases, indicating moderate to strong inhibitory effects . Notably, it showed consistent inhibition against rat intestinal maltase α-glucosidase and bovine liver β-glucosidase.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Glycosidases : The compound binds effectively to the active sites of glycosidases, potentially altering their function and leading to reduced enzyme activity.

- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, contributing to its antiproliferative effects.

Case Studies and Research Findings

A comprehensive study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of this compound alongside several analogs. The study demonstrated that modifications in the chemical structure significantly influenced biological activity:

- Synthesis : The compound was synthesized through a multi-step process involving the reaction of appropriate precursors.

- Biological Evaluation : In vitro assays confirmed its efficacy against multiple cancer cell lines with varying degrees of selectivity.

- Further Derivatization : The research emphasized the potential for further derivatization to enhance potency and selectivity against targeted cancer types .

Q & A

Q. Table 1: Comparison of Reaction Yields Under Different Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| ZnBr₂ | DMF | 80 | 72 |

| NH₄Cl | DCM | 100 | 65 |

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (ACN/H₂O gradient) to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assay Protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across ≥3 independent replicates.

- Mechanistic Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Example : If one study reports anti-inflammatory activity (IC₅₀ = 10 µM) and another shows no effect, verify:

- Inflammatory markers measured (e.g., TNF-α vs. IL-6).

- Compound stability in assay media (e.g., pH-dependent degradation).

Advanced: How is SHELX software applied in the structural analysis of this compound, and what challenges arise during refinement?

Methodological Answer:

- Structure Solution : Use SHELXD for phase determination from X-ray diffraction data.

- Refinement (SHELXL) : Fit the tetrazole ring geometry (bond lengths: ~1.3–1.4 Å) and manage disorder in the methoxy group .

- Challenges :

- Twinned Data : Apply TWIN/BASF commands to model pseudo-merohedral twinning.

- High Thermal Motion : Use ISOR/SADI restraints for flexible substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.